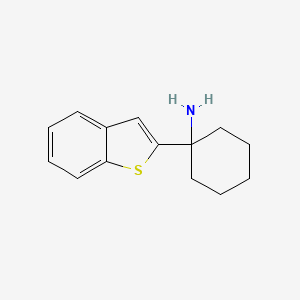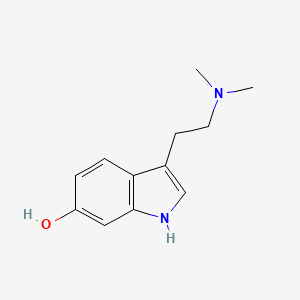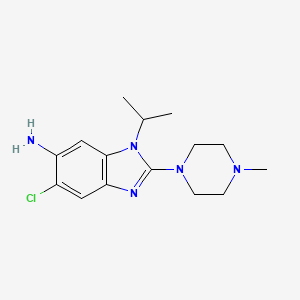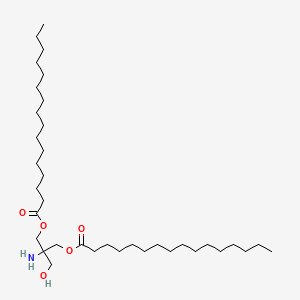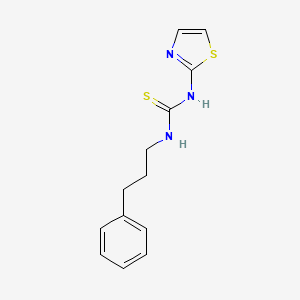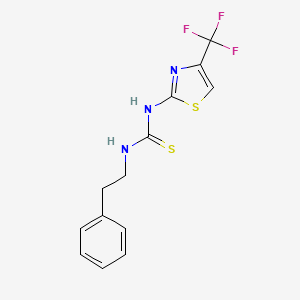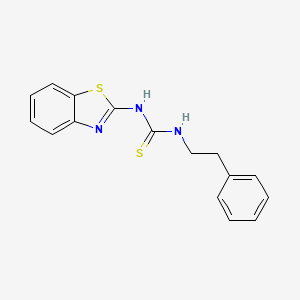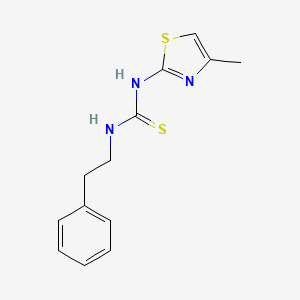
Thiourea, N-(4-methyl-2-thiazolyl)-N'-(2-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PT-313 is a platinum-based compound known for its unique physicochemical properties and applications in various fields, including catalysis and medicine. Platinum-based compounds are widely recognized for their catalytic performance and therapeutic potential, making PT-313 a subject of significant interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: PT-313 can be synthesized using a modified Metal–Organic Chemical Deposition (MOCD) method. This involves the deposition of platinum nanoparticles onto various support materials, such as carbon, silicon carbide, and titanium nitride. The process typically includes moderate temperatures of around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .
Industrial Production Methods: In industrial settings, PT-313 is produced using similar deposition techniques, ensuring high yield and uniform dispersion of platinum nanoparticles. The preparation time is significantly reduced compared to conventional methods, making it a cost-effective approach for large-scale production .
化学反应分析
Types of Reactions: PT-313 undergoes several types of chemical reactions, including:
Oxidation: PT-313 can act as a catalyst in oxidation reactions, such as the oxidation of carbon monoxide.
Reduction: It is also involved in reduction reactions, particularly in electrocatalytic applications.
Substitution: PT-313 can participate in substitution reactions, where ligands in the compound are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically occurring at elevated temperatures.
Reduction: Hydrogen gas is often used as a reducing agent, with reactions conducted under controlled pressure and temperature conditions.
Substitution: Various organic ligands can be used, with reactions facilitated by solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carbon dioxide and water are common products in oxidation reactions involving PT-313.
Reduction: Reduced forms of the target molecules, such as alkanes from alkenes.
Substitution: New platinum-ligand complexes are formed, which can be further utilized in various applications.
科学研究应用
PT-313 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: PT-313 is studied for its potential in biological imaging and as a therapeutic agent in cancer treatment.
Medicine: Platinum-based compounds like PT-313 are explored for their anticancer properties, particularly in targeting and destroying cancer cells.
作用机制
The mechanism of action of PT-313 involves its ability to interact with molecular targets and pathways:
相似化合物的比较
PT-313 is compared with other platinum-based compounds, such as cisplatin and oxaliplatin:
Cisplatin: Known for its use in chemotherapy, cisplatin has a similar mechanism of action but differs in its side effect profile and resistance mechanisms.
Oxaliplatin: Another platinum-based drug used in cancer treatment, oxaliplatin has distinct pharmacokinetic properties and is effective against different types of cancer.
Uniqueness of PT-313:
- PT-313 offers a balance between catalytic activity and stability, making it suitable for both industrial and therapeutic applications.
- Its unique preparation method ensures high yield and uniform dispersion, enhancing its effectiveness in various applications .
Similar Compounds:
- Cisplatin
- Oxaliplatin
- Carboplatin
属性
CAS 编号 |
149485-00-7 |
|---|---|
分子式 |
C13H15N3S2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
1-(4-methyl-1,3-thiazol-2-yl)-3-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C13H15N3S2/c1-10-9-18-13(15-10)16-12(17)14-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,14,15,16,17) |
InChI 键 |
ZIPXZWMTOPUETF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=N1)NC(=S)NCCC2=CC=CC=C2 |
其他 CAS 编号 |
149485-00-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B3061702.png)
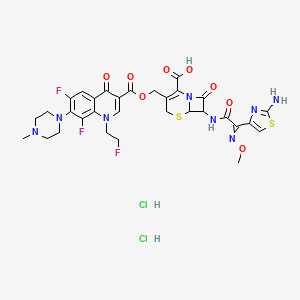
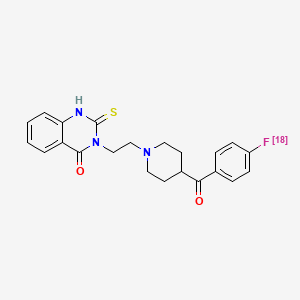


![(1S,2S,3R,4R)-3-[(5-chloro-2-{[(7S)-1-methoxy-7-(morpholin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino}pyrimidin-4-yl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/no-structure.png)
